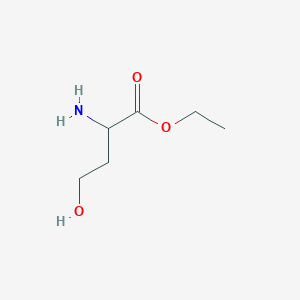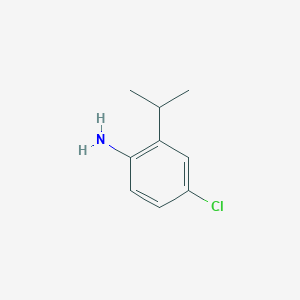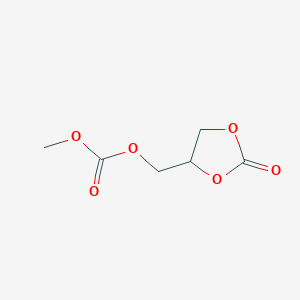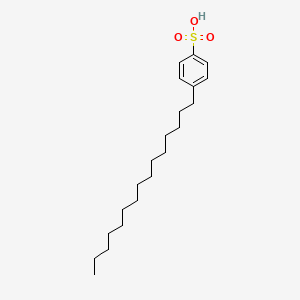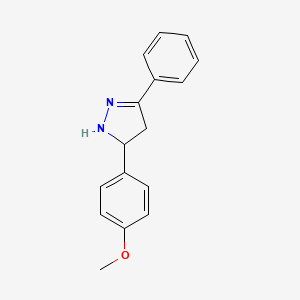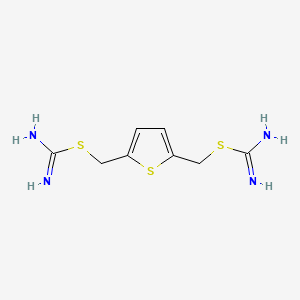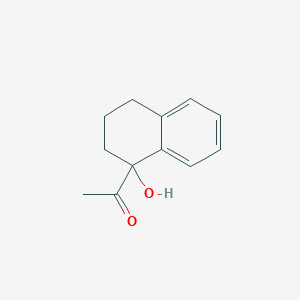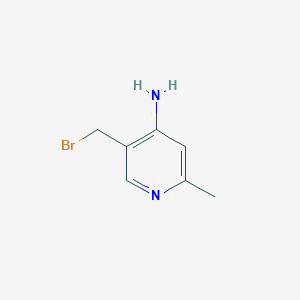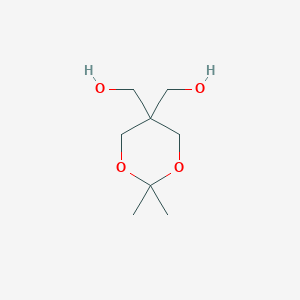
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-
概要
説明
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is an organic compound with the molecular formula C8H16O4. It is a derivative of dioxane, characterized by the presence of two hydroxymethyl groups and two methyl groups attached to the dioxane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- can be synthesized through the reaction of epoxides with alcohols. One common method involves the reaction of propylene oxide with isopropanol under controlled temperature and pressure conditions . The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反応の分析
Types of Reactions
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
科学的研究の応用
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxane ring structure provides stability and rigidity, which can affect the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Similar in structure but lacks the hydroxymethyl groups.
2,2-Dimethyl-1,3-dioxane-5,5-diyl dimethanol: Another derivative with similar functional groups.
5,5-Dimethyl-2-nitromethyl-1,3-dioxane: Contains a nitromethyl group instead of hydroxymethyl.
Uniqueness
1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- is unique due to the presence of both hydroxymethyl and methyl groups on the dioxane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
770-74-1 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(3-9,4-10)6-12-7/h9-10H,3-6H2,1-2H3 |
InChIキー |
RECJHOHNSXVBQN-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)CO)C |
正規SMILES |
CC1(OCC(CO1)(CO)CO)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
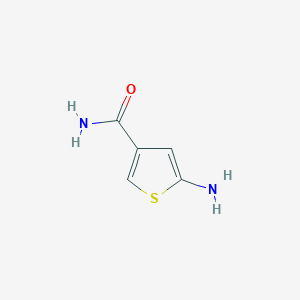
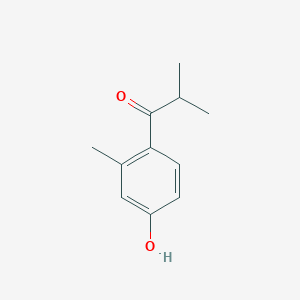
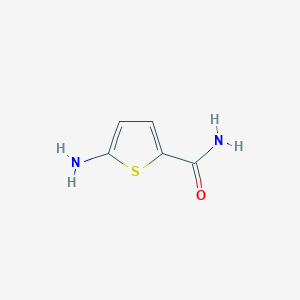
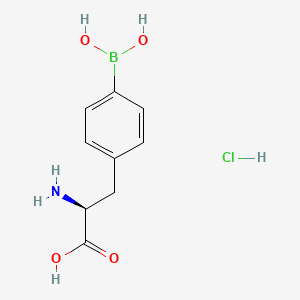
![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)
